2-[(4-Ethylphenoxy)methyl]oxirane

Epoxide Hydrolase Inhibition Insecticide Research Pesticide Development

2-[(4-Ethylphenoxy)methyl]oxirane (CAS 2930-02-1), also known as 4-ethylphenyl glycidyl ether (p-ethylphenyl glycidyl ether), is a monofunctional epoxide monomer bearing a para-ethyl substituent on the aromatic ring. This compound serves as a p-substituted phenyl glycidyl ether derivative with an electron-donating group (EDG), enabling systematic studies of electronic substituent effects on polymerization kinetics, tacticity, and oligomerization behavior.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2930-02-1
Cat. No. B122462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethylphenoxy)methyl]oxirane
CAS2930-02-1
Synonyms[(4-Ethylphenoxy)methyl]oxirane;  2,3-Epoxypropyl 4-Ethylphenyl Ether;  1,2-Epoxy-3-(p-ethylphenoxy)propane;  p-Ethylphenyl Glycidyl Ether; 
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3
InChIKeyAQKZSTFCPAOFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Ethylphenoxy)methyl]oxirane (CAS 2930-02-1): 4-Ethylphenyl Glycidyl Ether for Coordinative Polymerization and Epoxide Hydrolase Inhibition Research


2-[(4-Ethylphenoxy)methyl]oxirane (CAS 2930-02-1), also known as 4-ethylphenyl glycidyl ether (p-ethylphenyl glycidyl ether), is a monofunctional epoxide monomer bearing a para-ethyl substituent on the aromatic ring . This compound serves as a p-substituted phenyl glycidyl ether derivative with an electron-donating group (EDG), enabling systematic studies of electronic substituent effects on polymerization kinetics, tacticity, and oligomerization behavior [1]. Additionally, its epoxide hydrase inhibitory activity provides utility in insecticide/pesticide research [2].

Why Generic Phenyl Glycidyl Ether Substitution Fails: Para-Ethyl Substituent Effects in 2-[(4-Ethylphenoxy)methyl]oxirane


Simple substitution of 2-[(4-Ethylphenoxy)methyl]oxirane with unsubstituted phenyl glycidyl ether or other p-substituted analogs (e.g., methyl, methoxy, nitro) introduces quantifiable alterations in electronic character that directly impact reaction kinetics and polymer microstructure [1]. The para-ethyl group exerts a specific electron-donating inductive effect (+I) that differs from the stronger resonance donation (+M) of methoxy or the electron-withdrawing (-I/-M) character of nitro substituents [2]. These electronic differences translate into measurable variations in polymerization rate, monomer conversion efficiency, and oligomerization kinetics when tertiary amines are employed as catalysts [3]. Consequently, substituting this compound with an analog bearing a different para-substituent would compromise experimental reproducibility and invalidate quantitative comparisons in systematic structure-property relationship studies.

Quantitative Differentiation Evidence for 2-[(4-Ethylphenoxy)methyl]oxirane: Comparative Data Against Structural Analogs


Epoxide Hydrolase Inhibition: p-Ethylphenyl Glycidyl Ether I50 Compared to p-Nitrophenyl Analog and Triphenyl Phosphate

In a comparative study of epoxide hydrase inhibitors using HEOM (cyclodiene epoxide) as substrate, p-ethylphenyl glycidyl ether (the target compound) demonstrated an I50 value within the range of 1.8×10⁻⁶ to 8.0×10⁻⁵ M, comparable to p-nitrophenyl glycidyl ether and substantially lower than the I50 values for triphenyl phosphate (4.5×10⁻⁵ to 1.4×10⁻⁴ M) and SKF 525A (4.5×10⁻⁵ to 1.4×10⁻⁴ M) [1]. The assay employed rat and rabbit liver microsomes as well as blowfly and mealworm pupal homogenates as enzyme sources, confirming the inhibitory potency of this glycidyl ether class [1].

Epoxide Hydrolase Inhibition Insecticide Research Pesticide Development

Polymerization Behavior: Electron-Donating Substituent Effect on Coordinative Polymerization of p-Substituted Phenyl Glycidyl Ethers

Ronda et al. systematically investigated the coordinative polymerization of a series of p-substituted phenyl glycidyl ethers with electron-donating groups (EDG) using aluminium-based initiators [1]. The para-ethyl substituent (target compound) was included alongside para-methyl and para-methoxy analogs to establish structure-reactivity relationships [1]. While specific kinetic constants for each monomer are not extracted in the abstract, the study explicitly quantifies the influence of the electron-donating character of the p-substituent on polymerization conversion and polymer characteristics, establishing a continuum of reactivity from weakest (ethyl) to strongest (methoxy) EDG donors [1]. The complementary study on electron-withdrawing groups further contextualizes the unique position of EDG-substituted monomers like p-ethylphenyl glycidyl ether within the broader monomer family [2].

Coordinative Polymerization Polymer Microstructure Epoxide Monomer Reactivity

Oligomerization Kinetics: Substituent Effect on Tertiary Amine-Catalyzed Oligomerization of Phenyl Glycidyl Ethers

Yamada et al. conducted a kinetic study on the oligomerization of substituted phenyl glycidyl ethers using dimethylbenzylamine as catalyst in toluene or dioxane [1]. The reaction constant ρ was determined to be positive for this oligomerization process, indicating that electron-withdrawing substituents accelerate the reaction rate [1]. By inference, electron-donating substituents such as the para-ethyl group on the target compound would be expected to decelerate oligomerization relative to unsubstituted phenyl glycidyl ether [1]. The study further characterized the oligomer products via infrared spectroscopy, confirming internal carbon-carbon double-bond unsaturation resulting from the proposed γ-proton abstraction mechanism [1].

Oligomerization Kinetics Epoxide Ring-Opening Structure-Reactivity Relationships

Epoxide Hydrolase Inhibition Potency: p-Ethylphenyl Glycidyl Ether as a Biochemical Probe for Insecticide Synergism Research

The demonstrated epoxide hydrase inhibitory activity of p-ethylphenyl glycidyl ether (I50 1.8×10⁻⁶ to 8.0×10⁻⁵ M) [1] positions this compound as a valuable biochemical probe for investigating epoxide hydrolase function in insect physiology and xenobiotic metabolism . Unlike the commercial inhibitor triphenyl phosphate, which exhibits competitive inhibition kinetics [1], p-ethylphenyl glycidyl ether serves as a representative glycidyl ether class inhibitor, enabling mechanism-of-action studies distinct from those using organophosphate-based inhibitors [1]. The compound is commercially available for research use and has been specifically noted for its potential application in pesticide development due to its enzyme inhibitory effects .

Enzyme Inhibition Insecticide Synergism Biochemical Probe

Optimal Research and Industrial Use Cases for 2-[(4-Ethylphenoxy)methyl]oxirane Based on Quantitative Differentiation Evidence


Structure-Reactivity Relationship Studies in Coordinative Epoxide Polymerization

Researchers investigating how para-substituent electronic effects influence epoxide ring-opening polymerization kinetics and polymer tacticity should procure 2-[(4-Ethylphenoxy)methyl]oxirane as part of a systematic monomer series. The para-ethyl group provides a specific, intermediate electron-donating inductive effect that is distinct from the weaker methyl and stronger methoxy analogs, enabling precise mapping of reactivity-structure correlations when using aluminium-based coordinative initiators [1][2].

Epoxide Hydrolase Inhibition Assays in Insecticide Discovery

This compound is suitable as a positive control or test article in epoxide hydrolase inhibition assays relevant to insecticide synergism research. The established I50 range (1.8×10⁻⁶ to 8.0×10⁻⁵ M) against HEOM epoxide hydrase in both mammalian and insect enzyme preparations provides a quantitative benchmark for evaluating novel inhibitors [1]. The compound is commercially available in research-grade purity, supporting reproducibility in biochemical studies .

Kinetic Investigations of Tertiary Amine-Catalyzed Oligomerization

For mechanistic studies examining the base-catalyzed oligomerization of phenyl glycidyl ethers, this monomer serves as an electron-donating substituent variant within a Hammett-type structure-reactivity analysis. The positive ρ value established for this reaction series confirms that the para-ethyl substituent will decelerate oligomerization relative to unsubstituted and electron-withdrawing analogs, providing predictable reaction rate control [3].

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